molecular formula C10H8F3NO2S B12954110 3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one

3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one

Cat. No.: B12954110
M. Wt: 263.24 g/mol
InChI Key: XSSTWAIOCDYENT-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolinone Core: This can be achieved through cyclization reactions involving aniline derivatives.

    Introduction of Functional Groups: The hydroxyl, methylthio, and trifluoromethyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive indolinones.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, indolinones can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyindolin-2-one: Lacks the methylthio and trifluoromethyl groups.

    6-Methylthioindolin-2-one: Lacks the hydroxyl and trifluoromethyl groups.

    3-(Trifluoromethyl)indolin-2-one: Lacks the hydroxyl and methylthio groups.

Uniqueness

The presence of the hydroxyl, methylthio, and trifluoromethyl groups in 3-Hydroxy-6-(methylthio)-3-(trifluoromethyl)indolin-2-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H8F3NO2S

Molecular Weight

263.24 g/mol

IUPAC Name

3-hydroxy-6-methylsulfanyl-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C10H8F3NO2S/c1-17-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15)

InChI Key

XSSTWAIOCDYENT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O

Origin of Product

United States

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